2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butyrate” is a chemical compound with the molecular formula C12H13ClN4O5 . It has an average mass of 328.708 Da and a mono-isotopic mass of 328.057434 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. The molecular formula, average mass, and mono-isotopic mass are known , but other properties such as density, boiling point, and melting point are not provided.
Scientific Research Applications
Synthesis of Organic Compounds
Synthesis of Tetrahydroquinoline Derivatives : Bombarda et al. (1992) investigated the synthesis of tetrahydroquinoline derivatives from ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate, which is related to the chemical structure of interest (Bombarda et al., 1992).
Molecular Electronic Devices : Chen et al. (1999) used a molecule containing a nitroamine redox center in the active self-assembled monolayer of an electronic device, demonstrating the versatility of similar nitro-substituted compounds (Chen, Reed, Rawlett, & Tour, 1999).
Study of Chemical Reactions and Properties
Azulene Derivatives and Heterocycles : The research by Nozoe et al. (1973) focused on the reactions of ethyl 1,2-diaminoazulene-3-carboxylate with various acids, leading to azulene derivatives condensed with nitrogen-containing heterocycles. This highlights the potential of using nitro-substituted compounds in synthesizing heterocyclic structures (Nozoe, Asao, & Kobayashi, 1973).
Ligands for GABA Receptor Complex : Weber et al. (2002) synthesized imidazo-[1,5-a]pyrido[2,3-e]pyrazine derivatives, starting from 2-chloro-3-nitropyridine. This indicates the role of nitro-substituted compounds in developing potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex (Weber, Bartsch, & Erker, 2002).
Optical and Electronic Properties
Optical Properties of Novel Derivatives : Ge et al. (2014) explored the fluorescence spectral characteristics of novel derivatives synthesized from similar nitro-substituted compounds. The study provided insights into the absorption and emission properties influenced by substituent groups (Ge, Jia, Wang, Sun, Duan, & Wang, 2014).
Fluorescence Assay for Membrane Asymmetry : McIntyre and Sleight (1991) developed a fluorescence assay using 7-nitro-2,1,3-benzoxadiazol-4-yl-lipid analogues for examining lipid transport and membrane structure, demonstrating the application of nitro-substituted compounds in biological research (McIntyre & Sleight, 1991).
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O5/c1-2-3-9(18)21-5-4-14-8-6-7(13)10-11(16-22-15-10)12(8)17(19)20/h6,14H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJJGVAUWPLOLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCCNC1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.